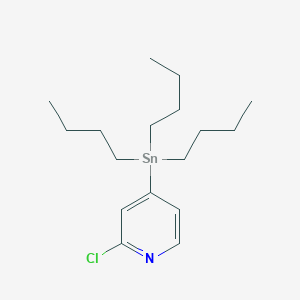

2-Chloro-4-(tributylstannyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. sciencepg.comresearchgate.net The pyridine motif is a versatile pharmacophore in medicinal chemistry due to its ability to enhance metabolic stability, permeability, potency, and binding of drugs. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological receptors, which can significantly improve the pharmacokinetic properties of drug candidates. nih.gov Consequently, pyridine derivatives have been developed for a variety of therapeutic applications, including as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents. tandfonline.comresearchgate.net In fact, a significant number of drugs approved by the US FDA contain a pyridine ring, highlighting its importance in drug discovery and development. nih.gov

The Pivotal Role of Organotin Reagents in Contemporary Synthetic Methodologies

Organotin reagents, also known as organostannanes, are organometallic compounds containing a tin-carbon bond. fiveable.mewikipedia.org These reagents are instrumental in organic synthesis, particularly for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The Stille reaction, which utilizes organotin reagents, is a powerful and widely used method for constructing complex organic molecules. fiveable.mewikipedia.org Organostannanes are valued for their stability under various reaction conditions and their ability to be used in multi-step synthetic sequences. fiveable.me Their versatility allows them to act as both nucleophiles and electrophiles, making them valuable tools for synthetic chemists. fiveable.me

Strategic Positioning of 2-Chloro-4-(tributylstannyl)pyridine as a Specialized Synthetic Building Block

This compound is a bifunctional reagent that combines the key features of a halogenated pyridine and an organotin compound. The presence of a chlorine atom at the 2-position and a tributylstannyl group at the 4-position of the pyridine ring allows for selective and sequential cross-coupling reactions. This strategic arrangement enables chemists to introduce different substituents at two distinct positions on the pyridine core, facilitating the synthesis of complex, polysubstituted pyridine derivatives. The differential reactivity of the C-Cl and C-Sn bonds under various palladium-catalyzed conditions is central to its utility as a versatile synthetic intermediate.

Properties

IUPAC Name |

tributyl-(2-chloropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPKIZMQUATPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601470 | |

| Record name | 2-Chloro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-73-3 | |

| Record name | 2-Chloro-4-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 Chloro 4 Tributylstannyl Pyridine

The synthesis of 2-Chloro-4-(tributylstannyl)pyridine can be achieved through various synthetic routes. One common approach involves the reaction of a dihalopyridine with an organolithium reagent followed by quenching with a trialkyltin halide. For instance, treatment of 2,4-dichloropyridine (B17371) with a suitable organolithium reagent at low temperature, followed by the addition of tributyltin chloride, can afford the desired product.

Another synthetic strategy involves the lithiation of a protected chloropyridine followed by stannylation. For example, 2-chloropyridine (B119429) can be deprotonated at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of tributyltin chloride to introduce the stannyl (B1234572) group. chemicalbook.com

A representative synthesis is the reaction of 4-bromo-2,6-lutidine with n-butyllithium followed by tributyltin chloride, yielding 2,6-dimethyl-4-(tributylstannyl)pyridine. prepchem.com While this produces a dimethylated analog, the underlying principle of halogen-metal exchange followed by stannylation is a key synthetic strategy.

| Starting Material | Reagents | Product | Reference |

| 4-bromo-2,6-lutidine | 1. n-butyllithium 2. Tributyltin chloride | 2,6-Dimethyl-4-(tributylstannyl)pyridine | prepchem.com |

| 2,4-Dichloropyridine | 1. Organolithium Reagent 2. Tributyltin chloride | This compound | General Method |

| 2-Chloropyridine | 1. Lithium diisopropylamide (LDA) 2. Tributyltin chloride | This compound | chemicalbook.com |

Reactivity and Mechanistic Investigations of 2 Chloro 4 Tributylstannyl Pyridine

Fundamental Organometallic Reactivity Pathways

The reactivity of 2-Chloro-4-(tributylstannyl)pyridine is primarily dictated by its two distinct reactive sites: the carbon-chlorine bond at the 2-position and the carbon-tin bond at the 4-position. These sites allow the molecule to engage in fundamental organometallic processes, namely oxidative addition and transmetalation, which are the cornerstone of many cross-coupling reactions.

Oxidative Addition to Transition Metal Catalysts

The initial and often rate-determining step in many cross-coupling reactions involving this compound is the oxidative addition of the C-Cl bond to a low-valent transition metal catalyst, typically a palladium(0) complex. In this process, the palladium atom inserts itself into the carbon-chlorine bond, leading to a square planar palladium(II) intermediate. This step transforms the palladium's oxidation state from 0 to +2.

The facility of this oxidative addition is influenced by several factors, including the electron density at the carbon atom of the C-Cl bond and the nature of the ligands on the palladium catalyst. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom enhances the electrophilicity of the C-2 carbon, making the C-Cl bond susceptible to oxidative addition.

Transmetalation Processes in Cross-Coupling Reactions

Following oxidative addition, the subsequent key step is transmetalation. In the context of the Stille reaction, this involves the transfer of the tributylstannyl group from the pyridine ring to the palladium(II) center, with the concomitant transfer of the chloride ligand to the tin atom. This process results in a new diorganopalladium(II) intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.

The rate of transmetalation can be influenced by the nature of the ligands on the palladium catalyst and the polarity of the solvent. The use of more polar solvents can facilitate this step. Additives such as copper(I) salts have also been shown to accelerate the transmetalation step in Stille couplings. nih.gov

Central Role in Stille Cross-Coupling Reactions

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this transformation. Its utility stems from the stability of the organostannane and the predictable reactivity of the C-Cl bond.

Scope and Limitations with Diverse Electrophilic Coupling Partners

This compound can be coupled with a wide array of electrophilic partners, demonstrating the broad scope of the Stille reaction. These partners include aryl, heteroaryl, vinyl, and acyl halides or triflates. The reaction generally proceeds with high yields and good functional group tolerance.

| Electrophilic Partner | Catalyst System (Typical) | Product Type | Expected Yield Range (%) |

| Aryl Bromide (e.g., Bromobenzene) | Pd(PPh₃)₄ | 2-Chloro-4-arylpyridine | 70-95 |

| Substituted Aryl Iodide (e.g., 4-Iodotoluene) | Pd(PPh₃)₄ / CuI | 2-Chloro-4-(substituted aryl)pyridine | 75-98 |

| Vinyl Bromide (e.g., β-Bromostyrene) | Pd(PPh₃)₄ | 2-Chloro-4-vinylpyridine | 65-90 |

| Acyl Chloride (e.g., Benzoyl Chloride) | Pd₂(dba)₃ / P(fur)₃ | 2-Chloro-4-aroylpyridine | 60-85 |

| Heteroaryl Bromide (e.g., 2-Bromothiophene) | PdCl₂(PPh₃)₂ | 2-Chloro-4-heteroarylpyridine | 60-90 |

Limitations of the Stille coupling with this compound can arise from sterically hindered electrophiles, which may lead to lower yields or require more forcing reaction conditions. Additionally, the presence of certain functional groups on the electrophile might interfere with the catalyst, although the Stille reaction is generally known for its good functional group compatibility.

Influence of Substituents on Coupling Efficiency and Selectivity

In di- or poly-halogenated pyridines, the position of the halogen atoms dictates the regioselectivity of the coupling. For 2,4-dichloropyridine (B17371), oxidative addition and subsequent coupling typically occur preferentially at the 4-position due to its higher reactivity. nsf.gov However, the presence of the tributylstannyl group at the 4-position in this compound directs the Stille coupling to occur at the 2-position, where the C-Cl bond is located. Further substitution on the pyridine ring could modulate this reactivity, with bulky substituents potentially hindering the approach of the catalyst to the C-Cl bond.

Participation in Other Metal-Catalyzed Coupling Reactions

Beyond the Stille reaction, the reactive sites on this compound allow it to participate in a variety of other metal-catalyzed cross-coupling reactions, expanding its synthetic utility.

Suzuki-Miyaura Coupling: While the tributylstannyl group is the primary functionality for Stille coupling, the chloro group at the 2-position can participate in Suzuki-Miyaura coupling with boronic acids or their derivatives. This reaction, typically catalyzed by palladium complexes, provides an alternative route to 2,4-disubstituted pyridines. The choice between Stille and Suzuki coupling can depend on the availability of the respective organometallic reagent and the desired reaction conditions. mdpi.com

Negishi Coupling: The chloro group can also undergo Negishi coupling with organozinc reagents. This reaction is known for its high functional group tolerance and is a powerful tool for C-C bond formation. orgsyn.orgresearchgate.net

Sonogashira Coupling: The C-Cl bond can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst in the Sonogashira reaction. This provides a direct route to 2-alkynyl-4-(tributylstannyl)pyridines, which can be further functionalized. nih.gov

Kumada Coupling: In the presence of a nickel or palladium catalyst, the chloro group can react with Grignard reagents in a Kumada coupling to form 2-alkyl or 2-aryl pyridines. nih.gov

Buchwald-Hartwig Amination: The C-Cl bond is also susceptible to palladium-catalyzed amination reactions with primary or secondary amines, a process known as the Buchwald-Hartwig amination, leading to the formation of 2-aminopyridine (B139424) derivatives. researchgate.netnih.gov

Copper-Mediated Cross-Coupling Reactions

While palladium is the most common catalyst for Stille cross-coupling reactions, the use of copper salts as co-catalysts or mediators can significantly enhance reaction rates and yields. harvard.edupsu.eduresearchgate.net In the context of coupling reactions involving organostannanes like this compound, copper(I) salts can play a crucial role. harvard.eduresearchgate.net The synergistic effect of copper(I) iodide (CuI) in palladium-catalyzed Stille couplings is well-documented. organic-chemistry.org This rate acceleration is attributed to the ability of CuI to act as a ligand scavenger, as free ligands in the solution can inhibit the rate-determining transmetalation step. harvard.edu

In some instances, a bimetallic catalytic system involving both palladium and copper is employed to facilitate the coupling. psu.eduresearchgate.net This approach introduces an additional transmetalation step, where the organostannane first reacts with the copper salt to form a more reactive organocopper species. psu.edu This intermediate then undergoes a more facile transmetalation with the palladium complex, leading to increased reaction rates and, in some cases, improved selectivity. psu.edu For example, a mixed catalyst system of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide has been shown to be effective for the cross-coupling of stannylated heterocycles. researchgate.net The use of copper catalysis provides a cost-effective and efficient alternative to palladium in certain cross-coupling reactions for the formation of carbon-heteroatom and carbon-carbon bonds. ecampus.comrsc.org

| Reaction Type | Role of Copper | Catalyst System Example | Key Observation |

|---|---|---|---|

| Stille Coupling | Co-catalyst/Mediator | Pd(PPh₃)₄ / CuI | Accelerates reaction by scavenging free ligands that inhibit transmetalation. harvard.edu |

| Bimetallic Catalysis | Formation of Organocopper Intermediate | Pd(0) / Cu(I) salt | Increases rate and selectivity through a more reactive organocopper species. psu.edu |

| Amidation | Primary Catalyst | CuI / N,N-dimethylcyclohexane-1,2-diamine | Provides an efficient route to N-(2-pyridin-2-yl)-amides from 2-chloro-pyridines. rsc.org |

| Csp²–Si Bond Formation | Primary Catalyst | Copper catalyst (ligand-free) | Facilitates coupling of aryl iodides with chlorosilanes under reductive conditions. rsc.org |

Rhodium-Catalyzed Transformations

Rhodium complexes are also capable of catalyzing a variety of organic transformations, some of which involve radical intermediates. nih.gov For instance, rhodium catalysts have been employed in the transannulation of 1,2,3-triazoles with nitriles to form imidazoles, proceeding through a proposed rhodium iminocarbenoid intermediate. nih.gov In the context of reactions involving pyridyl compounds, rhodium has been used for the intramolecular trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridines to yield pyridine-fused siloles. researchgate.net

While direct examples of rhodium-catalyzed transformations of this compound are not prevalent in the reviewed literature, the known reactivity patterns of rhodium suggest potential applications. For example, rhodium catalysts are known to be involved in C-H activation and functionalization of N-aryl-2-aminopyridines. nih.gov These reactions proceed through the formation of stable cyclometalated intermediates. nih.gov Given the presence of the pyridine nitrogen in this compound, it is conceivable that rhodium could catalyze C-H functionalization at other positions on the pyridine ring, provided the appropriate directing group and reaction conditions are employed.

Electrophilic and Nucleophilic Functionalization of the Pyridine Nucleus

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for further functionalization.

Electrophilic Functionalization: The tributylstannyl group at the 4-position can be replaced by various electrophiles in Stille-type coupling reactions. wikipedia.org This is the primary mode of reactivity for this compound, enabling the introduction of a wide range of aryl, vinyl, and acyl groups at this position. libretexts.org The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Nucleophilic Functionalization: The chlorine atom at the 2-position of the pyridine ring is a leaving group that can be displaced by nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions are a common method for synthesizing substituted pyridines. nih.gov The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2- and 4-positions. In the case of 2-halopyridines, substitution readily occurs with various nucleophiles. nih.govchemrxiv.org For instance, 2-chloropyridines can undergo copper-catalyzed amidation to form N-(pyridin-2-yl)amides. rsc.org Similarly, in 2,4-dihaloquinazolines, nucleophilic attack preferentially occurs at the 4-position. nih.gov Therefore, in this compound, the chloro group can be substituted by nucleophiles, although the reactivity might be influenced by the presence of the bulky and electron-donating tributylstannyl group at the 4-position.

Detailed Mechanistic Elucidations and Kinetic Studies

The mechanism of the Stille reaction, which is the principal reaction of this compound, has been extensively studied. wikipedia.org The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Characterization of Catalytic Cycles and Rate-Determining Steps

The catalytic cycle of the Stille reaction begins with the oxidative addition of an organic halide to a Pd(0) catalyst, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This is followed by transmetalation, where the organostannane transfers its organic group to the palladium complex. wikipedia.org Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.org

The rate-determining step of the Stille reaction can vary depending on the specific substrates and reaction conditions. wikipedia.org However, for many systems, including those involving reactive electrophiles, the transmetalation step is considered to be rate-limiting. psu.edupsu.edu The rate of this step is influenced by several factors, including the nature of the ligands on the palladium catalyst and the nucleophilicity of the organostannane. wikipedia.orguwindsor.ca Ligands with low donicity can accelerate the reaction by increasing the electrophilicity of the Pd(II) intermediate. psu.eduresearchgate.net Conversely, highly donating ligands can slow down or inhibit the coupling. wikipedia.org The use of additives like CuI can also accelerate the transmetalation step. harvard.edu

| Step | Description | Influencing Factors |

|---|---|---|

| Oxidative Addition | Addition of the organic halide to the Pd(0) catalyst to form a Pd(II) complex. wikipedia.orglibretexts.org | Nature of the halide (I > Br > Cl), electron-rich metal centers favor this step. wikipedia.org |

| Transmetalation | Transfer of the organic group from the organostannane to the Pd(II) complex. wikipedia.org | Often the rate-determining step. psu.edupsu.edu Accelerated by electron-withdrawing ligands and additives like CuI. harvard.eduwikipedia.org |

| Reductive Elimination | Elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst. wikipedia.org | Favored by bulky ligands and a cis-arrangement of the coupling partners. wikipedia.orgnih.gov |

Identification of Key Intermediates and Transition States

The intermediates in the Stille catalytic cycle are typically palladium complexes. The initial product of oxidative addition is a cis-Pd(II) complex, which can rapidly isomerize to the more thermodynamically stable trans-isomer. harvard.eduuwindsor.ca While the trans-complex is often observed, the cis-isomer is necessary for the subsequent reductive elimination step. nih.gov

The transmetalation step is complex and can proceed through different pathways, including cyclic and open transition states. wikipedia.org The exact mechanism depends on the solvent, reagents, and catalyst. uwindsor.ca The transition state for oxidative addition has been proposed to be a three-centered interaction between the PdL₂ species and the organic halide. uwindsor.ca For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. wikipedia.orgnih.gov The geometry of the ligands plays a crucial role; for instance, bidentate phosphine (B1218219) ligands with a large bite angle can force the coupling partners into a cis geometry, thereby facilitating reductive elimination. nih.gov

Applications of 2 Chloro 4 Tributylstannyl Pyridine in Complex Molecular Synthesis

Construction of Diverse Carbon-Carbon Bonds in Heterocyclic Systems

The primary application of 2-Chloro-4-(tributylstannyl)pyridine lies in its use in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.org This reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The tributylstannyl group on the pyridine (B92270) ring acts as the organometallic component, while the chloro group can serve as a handle for subsequent transformations. The stability of organostannanes to air and moisture, combined with the mild reaction conditions of the Stille coupling, makes this reagent particularly useful for the synthesis of complex molecules with a variety of functional groups. thermofisher.com

Synthesis of Highly Functionalized Pyridines and Pyrimidine (B1678525) Derivatives

This compound serves as a precursor for creating highly substituted pyridine and pyrimidine structures. The tributylstannyl group can be readily coupled with a wide array of organic electrophiles, including aryl, vinyl, and acyl halides, to introduce diverse substituents at the 4-position of the pyridine ring. wikipedia.org Following this coupling, the chloro group at the 2-position can be subjected to nucleophilic substitution or further cross-coupling reactions, allowing for the sequential and controlled introduction of different functionalities.

For instance, the synthesis of various pyrimidine derivatives can be achieved through coupling reactions involving related organostannane intermediates like 2-Chloro-4-(tributylstannyl)pyrimidine. clearsynth.comsigmaaldrich.com This approach is valuable for creating libraries of substituted pyrimidines, a core scaffold in many biologically active molecules. The synthesis of 2-trichloromethyl-4-chloropyrimidines, which are valuable intermediates for a variety of pyrimidine derivatives, highlights the utility of chloropyrimidines in synthetic strategies. thieme.de

Table 1: Examples of Functionalized Pyridine and Pyrimidine Synthesis

| Starting Material | Coupling Partner | Product | Application |

|---|---|---|---|

| This compound | Aryl iodide | 2-Chloro-4-arylpyridine | Intermediate for complex ligands |

| 2-Chloro-4-(tributylstannyl)pyrimidine | Vinyl bromide | 2-Chloro-4-vinylpyrimidine | Precursor for polymers and materials |

| This compound | Acyl chloride | 2-Chloro-4-acylpyridine | Ketone synthesis |

Formation of Poly-heterocyclic Architectures and Ligands

The sequential and site-selective reactivity of this compound makes it an excellent tool for constructing complex poly-heterocyclic systems. By first performing a Stille coupling at the 4-position and then targeting the 2-chloro position, chemists can build intricate molecular frameworks. This strategy is particularly useful in the synthesis of novel ligands for catalysis and materials science. For example, 2-(Tributylstannyl)pyridine has been used to synthesize 2-pyridylazaazulene, a bidentate ligand. chemicalbook.com The ability to create such complex structures is essential for developing new catalysts with tailored electronic and steric properties. The synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones demonstrates the power of combining different synthetic strategies to create complex, multi-ring systems. nih.gov

Derivatization of Purine (B94841) Scaffolds

The purine ring system is a fundamental component of nucleic acids and a common motif in pharmacologically active compounds. The Stille coupling reaction provides a powerful method for the derivatization of purine scaffolds, and organostannane reagents like this compound can be utilized to introduce pyridyl moieties onto the purine core. This allows for the synthesis of novel purine analogues with potentially altered biological activities. The use of Stille coupling to build complexity on heterocycles of nucleosides, such as purines, has been demonstrated. wikipedia.org

Stereocontrolled Synthesis of Complex Heterocyclic Systems

While the primary use of this compound is in cross-coupling reactions that form new carbon-carbon bonds on an aromatic ring, the principles of stereocontrolled synthesis are crucial when the introduced substituents or the resulting heterocyclic system possess chiral centers. Although direct stereocontrol at the pyridine ring is not typical in this context, the functional groups introduced via coupling with this compound can serve as handles for subsequent diastereoselective or enantioselective transformations. For instance, a ketone introduced at the 4-position can be stereoselectively reduced to a chiral alcohol. The Stille coupling itself has been shown to proceed with retention of configuration when using chiral, α-heteroatom-substituted organostannanes. nih.gov This principle is important when considering the broader applications of Stille couplings in the synthesis of complex, stereochemically defined molecules.

Strategic Integration into Medicinal Chemistry Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to efficiently and selectively functionalize this ring system is therefore of high importance for the discovery and development of new therapeutic agents.

Utility as a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound and its analogues are valuable precursors for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The introduction of a pyridyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. The chloro-substituent on the pyridine ring can be a key feature for further molecular elaboration. For example, 2-chloropyrimidine (B141910) derivatives are important medicinal intermediates. google.com The synthesis of co-crystals, such as that between 2-chloro-4-nitrobenzoic acid and nicotinamide, highlights the importance of pyridine-containing compounds in pharmaceutical development. bgu.ac.ilnih.gov Pyridine derivatives like 3,5-Lutidine and 2-Vinylpyridine serve as precursors for well-known drugs, demonstrating the significance of substituted pyridines in the pharmaceutical industry. aurorium.com

Design and Synthesis of Bioactive Small Molecules

The pyridine scaffold is a ubiquitous feature in a vast number of pharmacologically active compounds, owing to its ability to engage in hydrogen bonding and other key biological interactions. nih.govresearchgate.net The synthesis of complex bioactive molecules containing this motif often relies on the strategic formation of carbon-carbon bonds. Organostannane reagents, such as this compound, are instrumental in this context, primarily through their application in Stille cross-coupling reactions. frontierspecialtychemicals.com

This methodology allows for the direct and selective coupling of the 2-chloropyridine (B119429) unit with various organic halides or triflates, providing a powerful tool for molecular construction. For instance, the synthesis of novel compounds with potential therapeutic applications, such as antiviral or anticancer agents, can be facilitated by incorporating substituted chloropyridine structures. nih.gov The presence of the chloro-substituent on the pyridine ring offers a handle for further chemical modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. While specific, publicly documented examples of this compound in the synthesis of named drug candidates are not prevalent, its utility is inferred from the widespread use of similar building blocks in drug discovery programs. unimi.itnih.gov

The general strategy involves coupling this compound with a complex molecular fragment (R-X) that contains a suitable leaving group (e.g., I, Br, OTf) in the presence of a palladium catalyst.

Table 1: Illustrative Stille Coupling for Bioactive Molecule Synthesis

| Coupling Partner (R-X) | Product (Bioactive Core) | Potential Therapeutic Area |

| Aryl Iodide | 4-Aryl-2-chloropyridine | Kinase Inhibition |

| Heteroaryl Bromide | 2-Chloro-4-heteroarylpyridine | Antiviral, Antibacterial |

| Vinyl Triflate | 2-Chloro-4-vinylpyridine derivative | Neurological Disorders |

Contributions to Materials Science and Development

The unique electronic properties of the pyridine ring make it a valuable component in the design of novel organic materials for electronic and photonic applications.

Synthesis of Organic Materials with Specific Electronic Properties

Organic semiconductors are at the forefront of materials science research, with applications in flexible displays, printable circuits, and solar cells. nasa.gov The performance of these materials is intrinsically linked to the molecular structure of their constituent conjugated polymers. Stille cross-coupling is a key polymerization technique used to construct these materials, allowing for the precise incorporation of various aromatic units into a polymer chain.

This compound serves as a monomer in such polymerizations, enabling the creation of polymers containing the 2-chloropyridine-4-yl repeating unit. The electron-withdrawing nature of the pyridine nitrogen atom and the chloro substituent significantly influences the electronic properties of the resulting polymer, such as its electron affinity and charge transport characteristics. By combining this monomer with other aromatic building blocks, materials scientists can synthesize a library of polymers with tailored electronic properties.

Table 2: Polymer Properties Based on Co-Monomer Selection

| Co-Monomer | Resulting Polymer Backbone | Potential Electronic Property |

| 2,5-Dibromothiophene | Poly(thiophene-alt-2-chloropyridine) | p-type or ambipolar semiconductor |

| 9,9-Dioctyl-2,7-dibromofluorene | Poly(fluorene-alt-2-chloropyridine) | Blue-light emitting polymer |

| 4,7-Dibromobenzo[c] nih.govresearchgate.netsigmaaldrich.comthiadiazole | Poly(benzothiadiazole-alt-2-chloropyridine) | Low band-gap polymer for solar cells |

Fabrication of Conjugated Systems with Tunable Optical Characteristics

The optical properties of conjugated materials, such as their color and fluorescence, are determined by their electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By strategically incorporating electron-donating and electron-withdrawing units into a conjugated system, this energy gap can be precisely controlled.

The use of this compound in Stille coupling reactions allows for the introduction of a defined electron-accepting unit into a π-conjugated backbone. researchgate.net This approach is fundamental to the design of organic chromophores and fluorophores for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. For example, coupling this pyridine derivative with an electron-rich unit like a thiophene (B33073) or furan (B31954) derivative can lead to the formation of a donor-acceptor-type molecule with a small HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths. researchgate.net This "band-gap engineering" at the molecular level is a cornerstone of modern materials chemistry.

Role in the Development of Novel Catalytic Systems

While primarily used as a reagent in catalyzed reactions, the structure of this compound also suggests a potential role in the development of new catalysts.

Precursors for Homogeneous Catalysts

Homogeneous catalysts often consist of a central metal atom coordinated by organic molecules known as ligands. The electronic and steric properties of these ligands are crucial for the catalyst's activity and selectivity. Pyridine and its derivatives are common ligands in coordination chemistry.

This compound could potentially serve as a precursor to novel bidentate or pincer-type ligands. Following a Stille coupling reaction to attach a second coordinating group at the 4-position, the pyridine nitrogen and the newly introduced group could chelate to a metal center. The chloro-substituent at the 2-position could also be displaced by another coordinating fragment or remain to electronically modulate the resulting metal complex. This allows for the synthesis of custom-designed ligands for specific catalytic applications.

Exploration in Various Catalytic Transformations

The principal application of this compound in catalysis is as a key reagent in palladium-catalyzed Stille cross-coupling reactions. frontierspecialtychemicals.com This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. In this transformation, the tributylstannyl group undergoes transmetalation with a palladium(II) complex, which then reductively eliminates with an organic halide to form the new C-C bond and regenerate the palladium(0) catalyst.

The reaction is highly valued for its tolerance of a wide variety of functional groups, often allowing for the coupling of complex molecular fragments in the late stages of a synthesis. The 2-chloropyridine moiety introduced by this reagent can be a final, integral part of the target molecule or can serve as a reactive handle for subsequent transformations, such as nucleophilic aromatic substitution at the chloro-position or further cross-coupling reactions.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Green Synthetic Routes

The synthesis and application of organotin compounds, including 2-Chloro-4-(tributylstannyl)pyridine, are accompanied by significant environmental and health concerns due to the inherent toxicity of tin reagents. Tributyltin (TBT) compounds have been recognized as highly toxic to marine life, which led to international regulations restricting their use in applications like antifouling paints. nih.govwikipedia.orginchem.org This toxicity necessitates a shift towards more sustainable and green synthetic methodologies.

Future research will likely focus on several key areas to mitigate the environmental impact:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Alternative Reagents: Investigating the use of less toxic tin reagents or developing methods that require only catalytic amounts of tin.

Biocatalysis: Exploring the use of microorganisms or enzymes for the synthesis and detoxification of organotin compounds. Studies have shown that various microorganisms, including bacteria, fungi, and algae, can degrade tributyltin compounds through sequential removal of the butyl groups, yielding less toxic derivatives. nih.gov This opens the door to potential biotechnological approaches for both synthesis and waste treatment.

The development of such green synthetic protocols is crucial for ensuring the continued and responsible use of valuable organostannane reagents in synthetic chemistry.

Exploration of Alternative Catalytic Systems Beyond Palladium

The Stille cross-coupling reaction, a cornerstone of C-C bond formation, has traditionally been dominated by palladium catalysts. wikipedia.orglibretexts.org While highly effective, palladium is a precious, costly, and relatively scarce metal. Consequently, a significant area of future research is the exploration of more abundant and economical first-row transition metals as alternative catalysts.

Nickel-Based Catalysts: Nickel, being more earth-abundant and less expensive than palladium, is a highly attractive alternative. Research has demonstrated that nickel complexes can effectively catalyze the Stille cross-coupling of various C-O electrophiles, such as aryl sulfamates and sulfonates, with organostannanes. nih.govacs.org Specific methods for the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides have also been developed, highlighting the potential for direct application to substrates like this compound. nih.gov A key challenge in nickel catalysis has been the traditionally slower rate of transmetalation from tin to nickel, but recent studies have identified effective ligand systems and additives (like KF) to overcome this hurdle. nih.gov

Copper-Based Catalysts: Copper catalysis represents another promising frontier. beilstein-journals.org Copper-catalyzed hydrostannylation and stannylation reactions have been developed, offering alternative pathways to synthesize vinylstannanes and other organotin compounds. rsc.orgacs.orgsemanticscholar.org Furthermore, the addition of copper(I) salts has been shown to accelerate palladium-catalyzed Stille reactions, suggesting a synergistic role that could be further exploited. uwindsor.camdpi.com Research into purely copper-catalyzed Stille-type couplings is an active area of investigation.

Palladium-Free Photocatalytic Systems: A novel approach involves moving away from transition metals altogether by using organic photocatalysts under visible light irradiation. advancedsciencenews.com A photocatalytic, palladium-free Stille-type coupling has been reported, where a conjugated microporous polymer acts as the photocatalyst. nih.govresearchgate.net This method proceeds via a radical-based mechanism, offering a completely different and more sustainable pathway for C-C bond formation.

The following table summarizes these emerging catalytic systems.

| Catalytic System | Metal | Key Advantages | Challenges |

| Nickel Catalysis | Nickel | Earth-abundant, lower cost, effective for C-O electrophiles | Slower transmetalation, potential for side reactions |

| Copper Catalysis | Copper | Abundant, inexpensive, diverse reactivity | Often requires specific ligands or additives |

| Photocatalysis | Metal-Free | Sustainable, uses visible light, avoids precious metals | Limited substrate scope, different reaction mechanism |

Expansion of Synthetic Applications in Natural Product Synthesis and Drug Discovery

The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and natural products. The presence of both a chloro and a tributylstannyl group on the same pyridine ring makes this compound a versatile bifunctional building block. The Stille reaction's tolerance for a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules, a critical step in both natural product synthesis and drug discovery. uwindsor.ca

Future applications are expected to leverage the unique reactivity of this compound:

Sequential Cross-Coupling: The differential reactivity of the C-Cl and C-Sn bonds allows for programmed, sequential cross-coupling reactions. For instance, the tributylstannyl group can be reacted first under standard Stille conditions, followed by a subsequent coupling at the chloro position using a different catalytic system (e.g., Suzuki or Buchwald-Hartwig amination). This enables the efficient and controlled construction of highly substituted pyridine derivatives.

Natural Product Synthesis: The Stille reaction has been instrumental in the total synthesis of numerous complex natural products. wikipedia.org The ability to use reagents like this compound to introduce substituted pyridine rings will be valuable in synthesizing alkaloids and other pyridine-containing natural products.

Medicinal Chemistry: Functionalized pyridines are key components of many approved drugs. northwestern.edu This reagent can serve as a versatile starting point for creating libraries of novel pyridine-based compounds for high-throughput screening in drug discovery programs. The ability to easily introduce diverse substituents via Stille coupling facilitates the exploration of structure-activity relationships (SAR).

While specific, completed total syntheses using this compound are not yet widely reported, its potential as a strategic building block is clear and its use in these complex applications is a logical future direction.

Advanced Spectroscopic and Mechanistic Characterization Techniques

A deeper understanding of the structure, reactivity, and reaction mechanisms of organostannanes is essential for their rational application and the development of improved catalytic systems. Future research will increasingly rely on a suite of advanced analytical techniques.

Spectroscopic Characterization:

Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, ¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for characterizing organotin compounds. researchgate.netrsc.org The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, providing valuable insights into the structure of intermediates in solution. northwestern.eduresearchgate.net The large coupling constants between tin and other nuclei (e.g., ¹H, ¹³C) can also aid in structural elucidation. northwestern.eduhuji.ac.il

FT-IR and Mössbauer Spectroscopy: In the solid state, Fourier-transform infrared (FT-IR) spectroscopy can indicate the coordination mode of ligands attached to the tin center. orientjchem.orgnih.gov For more detailed solid-state analysis, ¹¹⁹Sn Mössbauer spectroscopy can provide information about the vibrational freedom of tin atoms within a crystal lattice, helping to distinguish between monomeric and polymeric structures. dcu.ie

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, confirming bond lengths, angles, and coordination geometries in the solid state. Such data is invaluable for validating structures proposed by spectroscopic and computational methods. rsc.orgnih.gov

Mechanistic Studies: The mechanism of the Stille reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org While this cycle is well-established, many details, particularly regarding the rate-determining transmetalation step, are still under investigation. uwindsor.ca Advanced kinetic studies and in-situ reaction monitoring using techniques like ReactIR and process NMR will allow for a more detailed mapping of reaction energy profiles and the identification of transient intermediates. These experimental studies, when combined with computational analysis, will provide a comprehensive picture of the reaction mechanism.

Computational Design and Prediction of Next-Generation Pyridine-Based Organostannanes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net In the context of pyridine-based organostannanes, computational methods are poised to accelerate the discovery of new reagents and catalysts.

Future research directions in this area include:

Mechanistic Elucidation: DFT calculations can be used to model the entire catalytic cycle of the Stille reaction. polito.it This allows for the determination of transition state energies for each elementary step (oxidative addition, transmetalation, reductive elimination), helping to identify the rate-determining step and understand how ligands and substrates influence reactivity. researchgate.netacs.orgrsc.org

Ligand Design: By computationally screening virtual libraries of ligands, researchers can predict which ones will have the most favorable electronic and steric properties to promote efficient catalysis. For example, DFT can help design phosphine (B1218219) ligands that lower the energy barrier for the transmetalation step in Stille coupling. nih.gov

Reagent Reactivity Prediction: Computational models can predict the reactivity of novel organostannane reagents. For example, the global nucleophilicity index (N) of various organotin reagents has been calculated to create a reactivity scale, which can guide the choice of reagent for a specific transformation. acs.org This predictive power can be harnessed to design next-generation pyridine-based organostannanes with tailored reactivity for specific synthetic challenges.

Prediction of Spectroscopic Properties: Computational methods are becoming increasingly accurate at predicting spectroscopic data, such as NMR chemical shifts. researchgate.net Calculating the expected ¹¹⁹Sn NMR chemical shift for a proposed intermediate can help in its experimental identification, bridging the gap between theoretical models and experimental observation.

By integrating these advanced computational approaches with experimental work, the development of new, highly efficient, and selective pyridine-based organostannane reagents and associated catalytic systems can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-4-(tributylstannyl)pyridine with high purity?

- Methodology : Optimize reaction conditions by controlling temperature (60–65°C) and using inert atmospheres to prevent oxidation of the tributyltin group. Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the product (≥95% purity) .

- Critical Parameters : Avoid moisture and oxygen to prevent decomposition of the stannane moiety. Validate purity using -NMR (e.g., absence of residual tributyltin chloride peaks at δ 0.8–1.6 ppm) .

Q. How can structural characterization of this compound be performed?

- Analytical Workflow :

- Mass Spectrometry (MS) : Confirm molecular weight (383.16 g/mol) via high-resolution MS (HRMS) .

- NMR Spectroscopy : Use -NMR to verify the tin environment (typical δ range: −50 to −200 ppm for tributylstannyl groups). -NMR can identify pyridine ring carbons and tin-bound methyl/methylene groups .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and steric effects of the tributylstannyl group .

Q. What safety protocols are essential when handling this compound?

- Safety Measures :

- Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential neurotoxicity of organotin compounds.

- Store under nitrogen at −20°C to prevent degradation. Dispose of waste via certified hazardous waste facilities (comply with EPA/OSHA guidelines) .

Advanced Research Questions

Q. How does the tributylstannyl group influence cross-coupling reactions (e.g., Stille coupling)?

- Mechanistic Insight : The stannyl group acts as a transmetalation agent in palladium-catalyzed reactions. Its steric bulk (from three butyl chains) can reduce reaction rates but improve selectivity for aryl/heteroaryl partners. Optimize catalyst systems (e.g., Pd(PPh)) and solvents (DMF or THF) to balance reactivity and stability .

- Data Contradictions : Some studies report lower yields with electron-deficient pyridines due to competing side reactions. Address this by pre-activating the stannane with LiCl or using microwave-assisted heating .

Q. What strategies mitigate air sensitivity in reactions involving this compound?

- Advanced Techniques :

- Use Schlenk lines or gloveboxes for moisture/oxygen-free conditions.

- Pre-dry solvents (e.g., THF over molecular sieves) and reagents.

- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. How can computational modeling predict reactivity in organotin intermediates?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in cross-coupling reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and electronic effects of the chloro and stannyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.